N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide
Description
N-{2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide is a synthetic small molecule characterized by a 1,6-dihydropyridazinone core substituted with a 4-methoxyphenyl group at position 2. The ethyl chain at position 1 of the pyridazinone ring is further functionalized with a phenylethane sulfonamide moiety. The dihydropyridazinone scaffold is known for conformational flexibility due to puckering dynamics, as described by Cremer and Pople’s generalized ring puckering coordinates .
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-28-19-9-7-18(8-10-19)20-11-12-21(25)24(23-20)15-14-22-29(26,27)16-13-17-5-3-2-4-6-17/h2-12,22H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCLRURNPHUUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and suitable electrophiles.
Attachment of the Sulfonamide Moiety: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to a class of pyridazine derivatives known for their diverse biological activities. The structural formula includes a sulfonamide group, which is often associated with antimicrobial properties, and a pyridazine ring known for its potential in inhibiting various biological targets.
Therapeutic Applications
-
Cancer Treatment
- Mechanism of Action : The compound has been identified as a potential inhibitor of receptor tyrosine kinases (RTKs), particularly the MET kinase. This inhibition is crucial as MET is implicated in cancer progression and metastasis. By blocking this pathway, the compound may reduce tumor growth and spread .
- Case Studies : Research indicates that similar pyridazine derivatives have shown antiproliferative effects in xenograft models of solid tumors, suggesting that this compound could exhibit similar efficacy .
- Anti-inflammatory Properties
- Cardiovascular Applications
Table 1: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Cancer Inhibition | Inhibition of MET kinase | |
| Anti-inflammatory | Modulation of cytokine production | |
| Cardiovascular Health | Prevention of restenosis and hypertrophy |
Potential Side Effects and Toxicity
While the therapeutic potential is significant, it is essential to consider the safety profile of N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide. Preliminary studies suggest that while many pyridazine derivatives exhibit low toxicity, comprehensive toxicological evaluations are necessary to ensure safety in clinical applications.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
BG15019 (Enamine Ltd, 2017)
- Structure : 4-Benzyl-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5-oxomorpholine-3-carboxamide
- Key Differences :
- Replaces the 4-methoxyphenyl group with a furan-2-yl substituent.
- Contains a morpholine-carboxamide side chain instead of a phenylethane sulfonamide.
Formoterol-Related Compounds (USP, 2006)
- Examples: Formoterol-related compound A: 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol. Formoterol-related compound C: N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide.
- Key Differences: Feature ethanol or acetamide backbones instead of a dihydropyridazinone core. Retain the 4-methoxyphenyl group but lack sulfonamide functionality.
Sulfonamide/Amide-Functionalized Analogs
BG15020 (Enamine Ltd, 2017)
- Structure : N-Cyclopropyl-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide
- Key Differences: Substitutes the dihydropyridazinone ring with a piperazine moiety. Uses an ethanediamide linker instead of a sulfonamide group.
- Implications : The piperazine ring may confer basicity, altering pharmacokinetic profiles compared to the neutral sulfonamide in the target compound .
Structural and Functional Comparison Table
Key Research Findings
- Conformational Dynamics: The dihydropyridazinone ring in the target compound exhibits puckering behavior, which may enhance binding adaptability compared to rigid planar heterocycles .
- Sulfonamide Advantage : The sulfonamide group improves hydrolytic stability and hydrogen-bonding capacity relative to amides or esters in analogs like BG15019 and Formoterol-related compounds .
- Methoxyphenyl Role : The 4-methoxyphenyl group is conserved in Formoterol-related compounds, suggesting its importance in hydrophobic interactions or metabolic resistance .
Biological Activity
N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-phenylethane-1-sulfonamide is a compound that incorporates both sulfonamide and pyridazine functionalities, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, examining its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Sulfonamide Group : This functional group is known for its antibacterial properties, acting primarily as a competitive inhibitor of bacterial enzymes involved in folate synthesis.
- Pyridazine Derivative : The presence of the pyridazine ring contributes to the compound's biological activity, potentially enhancing its interaction with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₋₁₈N₄O₃S |
| Molecular Weight | 358.43 g/mol |
Antibacterial Activity
The sulfonamide moiety in this compound suggests significant antibacterial potential. Sulfonamides function by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, meaning it prevents bacterial growth without directly killing the bacteria .
The mechanism of action involves the following steps:
- Competitive Inhibition : The sulfonamide mimics para-aminobenzoic acid (PABA), a substrate for DHPS.
- Disruption of Folate Synthesis : By inhibiting DHPS, the compound disrupts the synthesis of folate, which is essential for nucleic acid production in bacteria .
- Bacteriostatic Effect : This ultimately inhibits bacterial growth and replication.
Research Findings
Several studies have investigated the antibacterial efficacy of sulfonamides and their derivatives:
- In Vitro Studies : Research indicates that sulfonamides exhibit activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
- Resistance Mechanisms : Resistance to sulfonamides is common due to mutations in target enzymes or increased efflux pump activity .
Case Studies
- Sulfamethazine Efficacy : A study highlighted sulfamethazine's effectiveness against livestock infections, demonstrating how structural modifications can enhance antibacterial properties .
- Combination Therapies : Research has shown that combining sulfonamides with other antibiotics can improve treatment outcomes for resistant bacterial strains .
Potential Therapeutic Applications
Given its structural characteristics and biological activity, this compound may have potential applications in various therapeutic areas:
- Infectious Diseases : Its antibacterial properties suggest utility in treating infections caused by susceptible bacteria.
- Anti-inflammatory Applications : Sulfonamides are also known to exhibit anti-inflammatory effects, which could be beneficial in treating conditions like inflammatory bowel disease .
Q & A
Basic Research Questions
Q. What are the recommended methods for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Utilize flow chemistry techniques to enhance reproducibility and control reaction parameters such as temperature, residence time, and reagent stoichiometry. For example, the Omura-Sharma-Swern oxidation protocol (adapted for continuous-flow systems) can minimize side reactions and improve scalability . Additionally, employ Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, solvent polarity) and optimize reaction conditions systematically.
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks . For visualization and validation, pair SHELXL with WinGX/ORTEP to generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., π-π stacking involving the pyridazine ring) .
Q. What analytical techniques are suitable for characterizing solubility and stability in aqueous buffers?
- Methodological Answer : Conduct shake-flask experiments with HPLC-UV quantification to measure solubility across pH ranges (1.2–7.4). For stability, use accelerated degradation studies under stress conditions (e.g., 40°C/75% RH) with LC-MS monitoring to identify hydrolytic or oxidative degradation products. Reference Pharmacopeial Forum guidelines for validation protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to validate target engagement. For instance, discrepancies in IC50 values may arise from assay-specific factors (e.g., ATP concentrations in kinase assays). Use statistical tools like Bland-Altman plots to assess systematic biases and confirm activity thresholds .
Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine chemoproteomics (e.g., activity-based protein profiling) with CRISPR-Cas9 knockout screens to identify off-target effects. Molecular docking (using structures from Acta Crystallographica data ) can predict binding modes, while hydrogen-deuterium exchange mass spectrometry (HDX-MS) can map conformational changes in target proteins upon ligand binding.
Q. How can in vitro ADME/Tox profiles be accurately correlated with in vivo outcomes?
- Methodological Answer : Use hepatic microsomal stability assays and Caco-2 permeability models to predict metabolic clearance and absorption. For toxicity, pair high-content screening (HCS) for organelle-specific damage (e.g., mitochondrial membrane potential) with transcriptomic profiling to identify stress-response pathways. Cross-reference results with in vivo PK/PD studies in rodent models .
Q. What computational approaches are recommended for analyzing substituent effects on the pyridazine ring’s electronic properties?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces and frontier molecular orbitals. Compare with experimental NMR chemical shifts (e.g., ¹H and ¹³C) to validate electron-withdrawing/donating effects of substituents like the 4-methoxyphenyl group .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data versus solution-state NMR structures?
- Methodological Answer : For dynamic regions (e.g., flexible ethylsulfonamide side chain), compare solid-state SC-XRD data with NOESY NMR to assess conformational flexibility. Molecular dynamics (MD) simulations (200 ns trajectories) can bridge the gap by modeling solvent-induced structural rearrangements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
